Affinity Probe vs. 5-Methoxytryptamine: Binary Selectivity at Melatonin Binding Sites
In a direct competition experiment using rat brain synaptosomes, the irreversible binding of the 125I-labeled N-bromoacetyl-2-iodo-5-methoxytryptamine (125I-BIM) affinity probe was inhibited by 2-iodomelatonin and melatonin but was not inhibited by 5-methoxytryptamine or N-acetyl serotonin. 5-Methoxytryptamine, despite sharing the indole nucleus and 5-methoxy group, failed to displace 125I-BIM from melatonin binding proteins, demonstrating that the 2-iodo substituent is the molecular determinant of melatonin receptor recognition for 2-iodo-5-methoxytryptamine-based probes [1].
| Evidence Dimension | Displacement of 125I-BIM from melatonin binding proteins |
|---|---|
| Target Compound Data | 2-Iodo-5-methoxytryptamine (as BIM probe): covalent incorporation into 92, 55, and 45 kDa melatonin binding proteins, inhibited by 2-iodomelatonin and melatonin |
| Comparator Or Baseline | 5-Methoxytryptamine: no inhibition of 125I-BIM incorporation at tested concentrations; N-Acetyl serotonin: no inhibition |
| Quantified Difference | Binary: 5-MeO-T and N-acetyl serotonin showed zero detectable displacement, vs. full inhibition by ligands bearing the 2-iodo group |
| Conditions | Rat brain synaptosomes; 125I-BIM affinity labeling; inhibition assessed by polypeptides of 92, 55, and 45 kDa on SDS-PAGE |
Why This Matters
For procurement decisions, this binary selectivity result means that 5-methoxytryptamine is functionally inert at melatonin receptor sites, making 2-iodo-5-methoxytryptamine the mandatory scaffold—not merely a preferred one—for any experiment requiring identification, purification, or covalent tagging of melatonin receptor proteins.
- [1] Laudon M, Yaron Z, Zisapel N. Melatonin binding proteins identified in the rat brain by affinity labeling. FEBS Lett. 1991;288(1-2):105-108. View Source
